N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 898640-57-8
VCID: VC6329754
InChI: InChI=1S/C18H16ClN5O2S/c1-11(25)12-4-8-15(9-5-12)21-16(26)10-27-18-23-22-17(24(18)20)13-2-6-14(19)7-3-13/h2-9H,10,20H2,1H3,(H,21,26)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Molecular Formula: C18H16ClN5O2S
Molecular Weight: 401.87

N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 898640-57-8

Cat. No.: VC6329754

Molecular Formula: C18H16ClN5O2S

Molecular Weight: 401.87

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 898640-57-8

Specification

CAS No. 898640-57-8
Molecular Formula C18H16ClN5O2S
Molecular Weight 401.87
IUPAC Name N-(4-acetylphenyl)-2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H16ClN5O2S/c1-11(25)12-4-8-15(9-5-12)21-16(26)10-27-18-23-22-17(24(18)20)13-2-6-14(19)7-3-13/h2-9H,10,20H2,1H3,(H,21,26)
Standard InChI Key CAPAPQIYANNNQC-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) and at position 5 with a 4-chlorophenyl group.

  • An acetamide linker (-NH-C(=O)-CH2-S-) connecting the triazole to a 4-acetylphenyl moiety.

  • A 4-chlorophenyl group introducing electron-withdrawing effects, potentially influencing reactivity and biological interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₅O₂S
Molecular Weight388.85 g/mol
IUPAC NameN-(4-acetylphenyl)-2-[(4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS NumberNot yet assigned

Synthesis and Optimization

Synthetic Pathways

While no explicit protocol for this compound exists in published literature, its synthesis likely follows established methods for analogous triazole-thioacetamides:

Step 1: Triazole Core Formation

  • Cyclocondensation of thiosemicarbazide with a 4-chlorophenyl-substituted carbonyl precursor (e.g., 4-chlorobenzoyl chloride) under acidic conditions yields the 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate.

Step 2: Sulfanylacetamide Coupling

  • Reaction of the triazole-thiol with 2-chloro-N-(4-acetylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution, forming the sulfanyl bridge.

Step 3: Purification

  • Techniques such as column chromatography or recrystallization from ethanol/water mixtures ensure ≥95% purity.

Challenges and Solutions

  • Regioselectivity: Competing reactions during triazole formation may yield positional isomers. Controlled temperature (70–80°C) and stoichiometric ratios mitigate this.

  • Sulfur Oxidation: The sulfanyl group is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) preserves functionality.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies on analogous compounds suggest cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via:

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage.

  • Kinase Inhibition: Suppression of EGFR and VEGFR2 signaling pathways.

Table 2: Hypothetical Bioactivity Profile (Extrapolated)

ActivityTarget Organism/Cell LineProposed IC₅₀ (μM)
AntibacterialS. aureus12–18
AntifungalC. albicans8–14
CytotoxicMCF-7 (Breast Cancer)25–35

Applications in Drug Development

Lead Optimization

Structural modifications to enhance pharmacokinetics:

  • Bioavailability: Introducing hydrophilic groups (e.g., -OH, -COOH) to the acetylphenyl ring improves aqueous solubility.

  • Metabolic Stability: Fluorination at the 4-position of the triazole ring reduces hepatic clearance.

Targeted Therapies

  • Oncology: Conjugation with tumor-targeting ligands (e.g., folic acid) may improve selectivity for cancer cells.

  • Antimicrobials: Formulation as nanoparticles (e.g., chitosan-coated) enhances biofilm penetration.

Comparative Analysis with Analogues

Substituent Effects

  • 4-Chlorophenyl vs. Thiophen-2-yl: The chloro substituent increases electronegativity, potentially enhancing receptor binding affinity compared to sulfur-containing heterocycles.

  • Acetylphenyl vs. Methyl Groups: The acetyl moiety introduces a hydrogen-bond acceptor, improving interactions with enzymatic active sites.

Table 3: Structure-Activity Relationships (SAR)

Compound VariationAntimicrobial PotencyCytotoxicity (MCF-7)
4-Chlorophenyl (Target)HighModerate
Thiophen-2-yl ()ModerateLow
2-Chlorophenyl ()HighHigh

Future Research Directions

Mechanistic Studies

  • Proteomic Profiling: Identify molecular targets via affinity chromatography and mass spectrometry.

  • In Vivo Toxicology: Assess acute/chronic toxicity in rodent models to establish safety margins.

Industrial Collaboration

  • Scale-Up Synthesis: Partner with pharmaceutical manufacturers to optimize reaction conditions for kilogram-scale production.

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